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Compound of Interest

Compound Name: ALK-IN-1

Cat. No.: B611979

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ALK-IN-1, a potent
inhibitor of Anaplastic Lymphoma Kinase (ALK). This document details its chemical structure, a
plausible synthetic route, its biological activity against various kinases, and the signaling
pathways it targets. Experimental protocols for key assays are also provided to facilitate further
research and development.

Core Structure and Nomenclature

ALK-IN-1, also known as a brigatinib analog, is a small molecule inhibitor belonging to the 2,4-
diaminopyrimidine class of compounds. Its chemical structure is characterized by a central
pyrimidine scaffold with distinct substitutions at the 2 and 4 positions, contributing to its high
affinity and selectivity for the ALK kinase domain.

IUPAC Name: 5-chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-
(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine[1]

Chemical Formula: C26H34CIN60O2P[1]

Molecular Weight: 529.0 g/mol

Synthesis of ALK-IN-1
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The synthesis of ALK-IN-1 is a multi-step process that involves the sequential construction of
the substituted pyrimidine core. While a specific, detailed protocol for ALK-IN-1 is not publicly
available in peer-reviewed literature, a plausible synthetic route can be derived from the known
synthesis of its close analog, Brigatinib (AP26113). The general strategy involves the synthesis
of two key aniline intermediates followed by their sequential coupling to a dichloropyrimidine
core.

Experimental Protocol: Plausible Synthesis of ALK-IN-1

Step 1: Synthesis of Intermediate 1 (2,5-dichloro-N-(2-(dimethylphosphinyl)phenyl)pyrimidin-4-
amine)

To a solution of 2,4,5-trichloropyrimidine in a suitable solvent such as DMF, add 2-
(dimethylphosphoryl)aniline and a base (e.g., K2HPO4).

Heat the reaction mixture at a suitable temperature (e.g., 65°C) for several hours.

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

Collect the solid by filtration, wash with water, and dry under vacuum to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2 (N1-(4-(4-(dimethylamino)piperidin-1-yl)-2-
methoxyphenyl)ethane-1,2-diamine)

o Synthesize 1-(4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)ethan-1-one from
commercially available starting materials.

» Reduce the nitro group of a precursor molecule to an aniline using a standard reduction
method (e.g., palladium-catalyzed hydrogenation). This will yield the aniline intermediate
required for the subsequent coupling reaction.

Step 3: Synthesis of ALK-IN-1
¢ |n a suitable solvent, dissolve Intermediate 1 and Intermediate 2.

e Add an acid catalyst (e.g., HCI) and heat the reaction mixture to reflux.
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Monitor the reaction by TLC or LC-MS.

Once the reaction is complete, cool the mixture and perform an aqueous workup.

Purify the crude product by column chromatography on silica gel to obtain pure ALK-IN-1.

Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass

spectrometry to confirm its structure and purity.

Step 1: Synthesis of Intermediate 1

e P
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A generalized workflow for the synthesis of ALK-IN-1.

Biological Activity and Data Presentation

ALK-IN-1 is a highly potent inhibitor of ALK and has shown activity against various ALK fusion
proteins and resistance mutations. It also exhibits inhibitory activity against other kinases,

though with lower potency.

Quantitative Data Summary
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Target Kinase/Cell

. IC50 (nM) Assay Type Reference

Line
Kinase Assays
ALK (wild-type) 0.6 Enzymatic [2][3]
ROS1 0.9 Enzymatic [4]
FLT3 2.1 Enzymatic [4]
IGF-1R 38 Enzymatic [5]
Insulin Receptor 262 Enzymatic [5]
EGFR _

29-160 Enzymatic [2]
(L858R/T790M)
Cell-Based Assays
Karpas-299 (ALK+) 29 Cell Viability [4]
H2228 (EML4-ALK) 14 Cell Viability [5]
Ba/F3 (EML4-ALK) 14 Cell Viability [5]
Ba/F3 (EML4-ALK o

184 Cell Viability [1]
G1202R)
ALK-negative cell _—

>1000 Cell Viability [5]

lines

Mechanism of Action and Signaling Pathway

ALK is a receptor tyrosine kinase that, when constitutively activated by genetic alterations such

as chromosomal rearrangements, drives oncogenesis by activating downstream signaling
pathways.[6] These pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3BK-AKT-mTOR,
and JAK-STAT pathways, are crucial for cell proliferation, survival, and differentiation.[7] ALK-

IN-1 exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase

domain, thereby inhibiting its autophosphorylation and the subsequent activation of these

downstream signaling cascades. This leads to the induction of apoptosis in cancer cells that

are dependent on ALK signaling.
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ALK signaling pathway and the inhibitory action of ALK-IN-1.

Key Experimental Protocols
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In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ALK-IN-1 against a

specific kinase.
General Protocol:

» Reagents and Materials: Recombinant human ALK enzyme, a suitable substrate (e.g., a
synthetic peptide), ATP, and ALK-IN-1. A suitable kinase assay buffer is also required.

e Assay Procedure:

o

Prepare serial dilutions of ALK-IN-1 in the kinase assay buffer.

o In a microplate, add the ALK enzyme to each well containing the different concentrations
of ALK-IN-1.

o Initiate the kinase reaction by adding a mixture of ATP and the substrate.
o Incubate the plate at a specific temperature for a defined period.

o Stop the reaction and quantify the amount of phosphorylated substrate. This can be done
using various methods, such as radiometric assays (32P-ATP), fluorescence-based
assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., ADP-Glo™).

o Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration
and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Cell Viability Assay

Objective: To determine the effect of ALK-IN-1 on the viability of cancer cell lines.
General Protocol (using a tetrazolium-based assay like MTT or WST-1):

o Cell Culture: Culture the desired cancer cell lines (both ALK-positive and ALK-negative as a
control) in appropriate media and conditions.
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o Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and
allow them to adhere overnight.

o Compound Treatment: Prepare serial dilutions of ALK-IN-1 in the cell culture medium and
add them to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank.

 Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified
incubator with 5% CO2.

 Viability Measurement:

o Add the tetrazolium salt reagent (e.g., MTT or WST-1) to each well and incubate for a few
hours.[9]

o If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the
formazan crystals.

o Measure the absorbance at the appropriate wavelength using a microplate reader.
o Data Analysis:
o Subtract the background absorbance from all readings.

o Calculate the percentage of cell viability for each concentration relative to the vehicle
control (set as 100% viability).

o Plot the percentage of cell viability against the logarithm of the inhibitor concentration and
determine the IC50 value using non-linear regression analysis.[10][11]

This technical guide provides a foundational understanding of ALK-IN-1 for researchers and
drug development professionals. For specific experimental applications, it is recommended to
consult the primary literature and optimize protocols for the specific experimental setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b611979?utm_src=pdf-body
https://www.abcam.com/en-us/knowledge-center/cell-biology/wst-1-assay-principles-protocols-and-best-practices-for-cell-viability
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Erk2_IN_1_in_Cell_Viability_Assays.pdf
https://www.researchgate.net/publication/344268596_Guidelines_for_cell_viability_assays
https://www.benchchem.com/product/b611979?utm_src=pdf-body
https://www.benchchem.com/product/b611979?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. Brigatinib for anaplastic lymphoma kinase-tyrosine kinase inhibitor naive anaplastic
lymphoma kinase-positive advanced non-small cell lung cancer: an effective but still broken
option - PMC [pmc.ncbi.nIm.nih.gov]

2. file.medchemexpress.com [file.medchemexpress.com]
3. medchemexpress.com [medchemexpress.com]
4. selleckchem.com [selleckchem.com]

5. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-
small cell lung cancers - PMC [pmc.nchbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]

7. Anaplastic lymphoma kinase: Role in cancer and therapy perspective - PMC
[pmc.ncbi.nlm.nih.gov]

8. documents.thermofisher.com [documents.thermofisher.com]

9. WST-1 Assay: principles, protocol &amp; best practices for cell viability | Abcam
[abcam.com]

10. benchchem.com [benchchem.com]
11. researchgate.net [researchgate.net]

To cite this document: BenchChem. [ALK-IN-1: A Technical Guide to its Structure, Synthesis,
and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611979#alk-in-1-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

